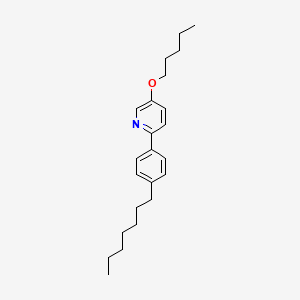![molecular formula C15H14O2 B15166400 Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- CAS No. 199923-53-0](/img/structure/B15166400.png)
Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is an organic compound with the molecular formula C15H16O2 It is a derivative of benzene, characterized by the presence of two benzene rings connected through a methylene bridge and two ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- typically involves the reaction of benzene derivatives with appropriate reagents to form the desired ether linkages
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can influence various biochemical pathways, leading to potential biological effects. The compound’s ability to undergo electrophilic aromatic substitution reactions allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Similar structure but with a methyl group instead of a methylene bridge.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains two methyl groups on the ethane bridge.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Features methyl groups on the benzene rings.
Uniqueness
Benzene, 1,1’-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis- is unique due to its specific arrangement of ether linkages and methylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
199923-53-0 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-phenoxyprop-2-enoxybenzene |
InChI |
InChI=1S/C15H14O2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11H,1,12H2 |
InChI Key |
NEALHFJGDWMJFH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


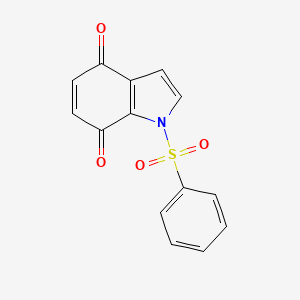
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-](/img/structure/B15166354.png)
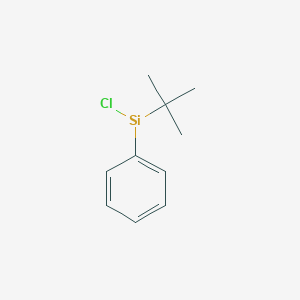
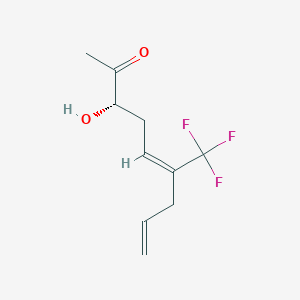
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
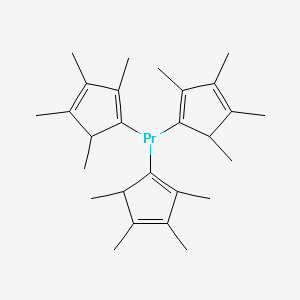
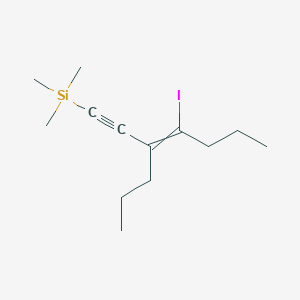
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
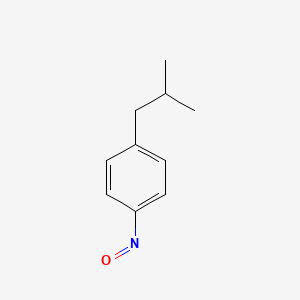
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
